5-chloro-4-fluoropyrimidin-2-amine
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Overview
Description
5-chloro-4-fluoropyrimidin-2-amine is an organic compound with the molecular formula C4H3ClFN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-chloro-4-fluoropyrimidin-2-amine involves the reaction of 2,4-dichloro-5-fluoropyrimidine with ammonia. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained . The reaction can be represented as follows:
2,4-dichloro-5-fluoropyrimidine+NH3→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-fluoropyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, leading to the substitution of the chlorine or fluorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines .
Scientific Research Applications
5-chloro-4-fluoropyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of 5-chloro-4-fluoropyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase. This inhibition disrupts DNA replication and cell division, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-fluoropyrimidine
- 4-amino-2-chloro-5-fluoropyrimidine
- 2,4-dichloro-5-fluoropyrimidine
Uniqueness
5-chloro-4-fluoropyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
1543022-92-9 |
---|---|
Molecular Formula |
C4H3ClFN3 |
Molecular Weight |
147.5 |
Purity |
90 |
Origin of Product |
United States |
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